1-(3,5-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-(3,5-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 3-nitro-benzyl group and a 3,5-dimethoxy-phenyl group, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with 3-Nitro-Benzyl Group: The piperazine ring is then reacted with 3-nitro-benzyl chloride under basic conditions to introduce the 3-nitro-benzyl group.
Attachment of 3,5-Dimethoxy-Phenyl Group: Finally, the 3,5-dimethoxy-phenyl group is introduced through a Friedel-Crafts acylation reaction using 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).
Major Products
Reduction of Nitro Group: Produces the corresponding amine derivative.
Substitution Reactions: Can yield various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone
- (3,5-Dimethoxy-phenyl)-[4-(4-nitro-benzyl)-piperazin-1-yl]-methanone
Uniqueness
1-(3,5-DIMETHOXYBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-11-16(12-19(13-18)28-2)20(24)22-8-6-21(7-9-22)14-15-4-3-5-17(10-15)23(25)26/h3-5,10-13H,6-9,14H2,1-2H3 |
InChI Key |
CLGZHGZJSBRJOI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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